molecular formula C20H24N2O3 B2916684 5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide CAS No. 1396858-78-8

5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide

Cat. No.: B2916684
CAS No.: 1396858-78-8
M. Wt: 340.423
InChI Key: LHVKKSGOAUAJGV-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide is a recognized and potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in the brain, kidneys, and cardiovascular system, where they are implicated in a variety of physiological and pathophysiological processes. This compound exhibits high selectivity and potency for TRPC5 over other ion channels, including related TRPC family members, making it a critical pharmacological tool for deconvoluting TRPC5's specific roles in cellular signaling. Its primary research value lies in the investigation of neurological conditions; studies have utilized this inhibitor to explore the role of TRPC5 in anxiety and depressive behaviors, with evidence suggesting that its inhibition can produce antidepressant effects in animal models, potentially through mechanisms involving the regulation of neuronal excitability in specific brain regions like the amygdala and hippocampus. Furthermore, this compound is employed in cardiovascular research to study its effects on endothelial cell function and vascular tone, as well as in renal research where TRPC5 is involved in proteinuric kidney diseases. By selectively blocking TRPC5-mediated calcium entry, this inhibitor allows researchers to dissect the channel's contribution to intracellular calcium signaling cascades, gene expression, and subsequent cellular responses, providing invaluable insights for target validation and early-stage drug discovery efforts in psychiatry and beyond.

Properties

IUPAC Name

5-cyclopropyl-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-16-8-6-15(7-9-16)20(10-2-3-11-20)13-21-19(23)17-12-18(25-22-17)14-4-5-14/h6-9,12,14H,2-5,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVKKSGOAUAJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which has garnered interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies and findings.

Chemical Structure and Properties

The molecular formula of 5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide is C17_{17}H22_{22}N2_2O3_3, with a molecular weight of 302.37 g/mol. The compound features a cyclopropyl group, an isoxazole ring, and a carboxamide functional group, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including 5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Hep3B (liver), HeLa (cervical), MCF-7 (breast).
  • IC50 Values :
    • Hep3B: Approximately 23 µg/ml.
    • HeLa: Approximately 15.48 µg/ml.
    • MCF-7: Approximately 39.80 µg/ml.

These findings suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth effectively .

The mechanism by which 5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide exerts its anticancer effects may involve:

  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
  • Reduction of Alpha-Fetoprotein Secretion : Significant reduction in secretion levels observed in treated Hep3B cells.
  • Apoptosis Induction : Shift from necrosis to apoptosis in treated cells.

These mechanisms are crucial for the therapeutic efficacy of the compound against malignant cells .

Antioxidant Activity

In addition to its anticancer properties, the compound has demonstrated antioxidant activity. The antioxidant potential was evaluated using the DPPH assay, where it showed promising results compared to standard antioxidants like Trolox .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of isoxazole derivatives:

  • Study on Isoxazole-Amide Derivatives :
    • A series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines.
    • Compounds exhibited moderate to high activity, with some showing IC50 values below 30 µg/ml against Hep3B cells .
  • Mechanistic Insights :
    • Research indicated that certain structural modifications within isoxazole derivatives could enhance their selectivity and potency against specific cancer types, laying groundwork for future drug development .

Summary Table of Biological Activities

Activity TypeTest SystemIC50 Value (µg/ml)Reference
AnticancerHep3B~23
AnticancerHeLa~15.48
AnticancerMCF-7~39.80
AntioxidantDPPH AssayNot specified
AntimicrobialVarious BacteriaNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents attached to the central isoxazole core and the nature of the side chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent Variations Molecular Weight (g/mol) Key Features
Target Compound: 5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide Isoxazole-3-carboxamide Cyclopentyl-(4-methoxyphenyl)methyl side chain Not explicitly reported High steric bulk; methoxy group enhances electron density for π-π interactions.
5-cyclopropyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide Isoxazole-3-carboxamide Piperidin-4-yl-(2-methoxyethyl)methyl side chain ~385 (estimated) Flexible piperidine ring; methoxyethyl may improve solubility.
5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide Isoxazole-3-carboxamide Piperidin-4-yl-(2-(methylthio)benzyl) side chain 385.5 Methylthio group increases lipophilicity; benzyl moiety enhances aromaticity.
5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide Isoxazole-3-carboxamide Pyridin-4-yl-(thiophen-3-yl)methyl side chain Not reported Heteroaromatic thiophene-pyridine system; potential for metal coordination.
Key Observations:
  • Cyclopropyl vs. Other Substituents: The 5-cyclopropyl group in the target compound likely enhances metabolic stability compared to aliphatic chains (e.g., aminopropyl in ) due to reduced susceptibility to oxidative degradation .
  • Aromatic vs. Aliphatic Moieties : The 4-methoxyphenyl group in the target compound may favor interactions with hydrophobic binding pockets, whereas the thiophene-pyridine system in could enable π-stacking or charge-transfer interactions .

Pharmacological Implications (Theoretical)

  • Kinase Inhibition : Piperidine-containing isoxazoles (e.g., ) are reported as kinase inhibitors; the target’s rigid side chain may enhance selectivity for specific isoforms .
  • Antimicrobial Activity : Thiophene-pyridine systems () are associated with antimicrobial properties, implying the target compound could be optimized for similar endpoints .

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